N-Stearoyl-DL-dihydrolactocerebroside
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Overview
Description
N-Stearoyl-DL-dihydrolactocerebroside: is a biochemical reagent that can be used as a biological material or organic compound for life science-related research. It is also known by its synonym, 1-O-(β-D-Lactosyl)-N-octadecanoyl-DL-dihydrosphingosine . This compound is characterized by its complex structure, which includes a stearoyl group attached to a dihydrolactocerebroside backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Stearoyl-DL-dihydrolactocerebroside typically involves the acylation of dihydrolactocerebroside with stearic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the acylation reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically purified using chromatographic techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: N-Stearoyl-DL-dihydrolactocerebroside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or are used under acidic conditions.
Reduction: Reducing agents like or are employed under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids , while reduction can yield alcohols or amines .
Scientific Research Applications
N-Stearoyl-DL-dihydrolactocerebroside has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical techniques.
Biology: Employed in studies related to cell membrane structure and function due to its lipid nature.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-Stearoyl-DL-dihydrolactocerebroside involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and signaling pathways. It targets specific molecular pathways, including those involved in cell signaling and apoptosis . The exact molecular targets and pathways are still under investigation, but it is known to modulate the activity of membrane-bound enzymes and receptors .
Comparison with Similar Compounds
N-Stearoyl-DL-dihydrolactocerebroside is unique due to its specific structure and properties. Similar compounds include:
N-Palmitoyl-DL-dihydrolactocerebroside: Differing by the acyl chain length, which affects its physical and chemical properties.
N-Oleoyl-DL-dihydrolactocerebroside: Contains an unsaturated acyl chain, influencing its interaction with cell membranes.
N-Linoleoyl-DL-dihydrolactocerebroside: Features a polyunsaturated acyl chain, providing distinct biological activities.
These compounds share similar backbones but differ in their acyl chains, leading to variations in their biological and chemical behavior.
Properties
IUPAC Name |
N-[1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadecan-2-yl]octadecanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H93NO13/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(53)49-36(37(52)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-59-47-45(58)43(56)46(39(34-51)61-47)62-48-44(57)42(55)41(54)38(33-50)60-48/h36-39,41-48,50-52,54-58H,3-35H2,1-2H3,(H,49,53) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGGVRFULLAFKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(CCCCCCCCCCCCCCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H93NO13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405090 |
Source
|
Record name | N-Stearoyl-DL-dihydrolactocerebroside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
892.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15373-20-3 |
Source
|
Record name | N-Stearoyl-DL-dihydrolactocerebroside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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